molecular formula C20H15F2N5O2 B2981131 1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione CAS No. 2379984-75-3

1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione

Cat. No. B2981131
CAS RN: 2379984-75-3
M. Wt: 395.37
InChI Key: LUKSRBQAVWSOQK-UHFFFAOYSA-N
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Description

1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione (let’s call it Compound X for brevity) is a chemical compound with potential pharmaceutical applications. It serves as a key intermediate in the synthesis of the antifungal agent Posaconazole . Compared to existing antifungal drugs, Posaconazole has demonstrated higher potency against a broad range of fungal pathogens, including Aspergillus, Candida, and Cryptococcus .


Synthesis Analysis

Compound X is synthesized through a series of steps. Notably, it contains a central tetrahydrofuran ring with a 2–4-difluorophenyl ring in an R-configuration and a methyl 1,2,4-triazole substituent at C8. Additionally, it has a methyl 4-methylbenzenesulfonate substituent in an S-configuration at C10. The synthesis of Compound X is crucial for producing Posaconazole, an effective antifungal agent .


Molecular Structure Analysis

  • Weak C—H O and C—H F hydrogen bonds link the molecules into a three-dimensional structure, with molecules stacked along the a-axis direction .

Mechanism of Action

Posaconazole, derived from Compound X, exerts its antifungal activity by inhibiting specific enzymes involved in fungal cell membrane synthesis. It has demonstrated efficacy against various fungal pathogens, making it a promising therapeutic option .

properties

IUPAC Name

1-[[1-[(3,5-difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c21-15-8-14(9-16(22)10-15)11-26-13-17(23-24-26)12-25-6-7-27(20(29)19(25)28)18-4-2-1-3-5-18/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKSRBQAVWSOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CN(N=N3)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[1-[(3,5-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione

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